2,6-Ditert-butyl-4-methoxyphenol;propanoic acid
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Overview
Description
2,6-Ditert-butyl-4-methoxyphenol;propanoic acid is a phenolic antioxidant compound. It is known for its ability to inhibit lipid peroxidation, making it useful in various applications such as protecting cosmetics, drugs, and foods from oxidative degradation . The compound has a molecular formula of C15H24O2 and a molecular weight of 236.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Ditert-butyl-4-methoxyphenol can be synthesized through the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 2,6-Ditert-butyl-4-methoxyphenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,6-Ditert-butyl-4-methoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The antioxidant mechanism of 2,6-Ditert-butyl-4-methoxyphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets lipid radicals in biological membranes, interrupting the chain reaction of lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-4-methylphenol:
2,5-Ditert-butyl-4-methoxyphenol: A structural isomer with comparable antioxidant properties.
Uniqueness
2,6-Ditert-butyl-4-methoxyphenol is unique due to its methoxy group, which enhances its solubility in organic solvents and its effectiveness as an antioxidant in various applications .
Properties
CAS No. |
73198-88-6 |
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Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-methoxyphenol;propanoic acid |
InChI |
InChI=1S/C15H24O2.C3H6O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6;1-2-3(4)5/h8-9,16H,1-7H3;2H2,1H3,(H,4,5) |
InChI Key |
TUPWFXHPKJGPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |
Origin of Product |
United States |
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